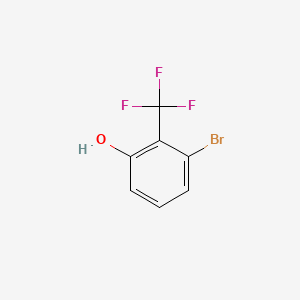

3-Bromo-2-(trifluoromethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

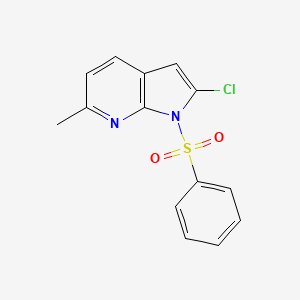

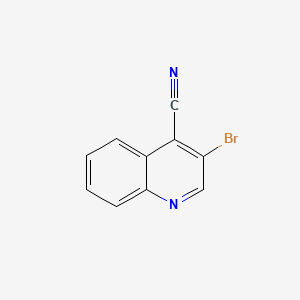

3-Bromo-2-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 1214352-26-7 . It has a molecular weight of 241.01 . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .

Molecular Structure Analysis

The molecular formula of 3-Bromo-2-(trifluoromethyl)phenol is C7H4BrF3O . The InChI code for this compound is 1S/C7H4BrF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H .Physical And Chemical Properties Analysis

3-Bromo-2-(trifluoromethyl)phenol is a white to yellow solid . It has a molecular weight of 241.01 and a molecular formula of C7H4BrF3O . It has a density of 1.752±0.06 g/cm3 (20 ºC 760 Torr), a boiling point of 214.8±35.0 ºC (760 Torr), and a flash point of 83.7±25.9 ºC .Applications De Recherche Scientifique

Synthesis and DNA Interaction : A study by Rasool et al. (2021) focused on the synthesis of chalcones derived from 3-Bromo-2-(trifluoromethyl)phenol. They explored their interaction with DNA and evaluated their urease inhibition and antioxidant potential. This research is significant in understanding the compound's interaction with biological molecules.

Domino Transformations in Organic Chemistry : The work of Rulev et al. (2007) demonstrated the aza-Michael/hydroxyalkylation reactions of 2-Bromo-3-arylpropenyl trifluoromethyl ketones, a derivative of 3-Bromo-2-(trifluoromethyl)phenol. These reactions are important for constructing complex organic molecules, showcasing the compound's utility in organic synthesis.

Phthalocyanine Synthesis and Electrochemical Applications : In a study by Kamiloğlu et al. (2018), derivatives of 3-Bromo-2-(trifluoromethyl)phenol were used in synthesizing novel phthalocyanines. They explored their electrochemical and spectroelectrochemical properties, which are crucial for applications in electronic and photonic devices.

Formation of Piperazin-2-ones : Research by Rulev et al. (2013) described a synthesis method for 3-trifluoromethylated piperazin-2-ones using trifluoromethyl 2-bromo enones. This research contributes to the development of new compounds for potential pharmacological use.

O-Trifluoromethylation of Phenols : A method for synthesizing aryl trifluoromethyl ethers using a derivative of 3-Bromo-2-(trifluoromethyl)phenol was detailed by Zhou et al. (2016). This method is important for creating functionalized organic compounds with potential applications in material science and pharmaceuticals.

Electrochemical Applications in Carbon Steel Corrosion Inhibition : In the context of materials science, El-Lateef et al. (2015) synthesized Schiff bases using a derivative of 3-Bromo-2-(trifluoromethyl)phenol, assessing their efficiency as corrosion inhibitors for carbon steel. This application is significant in industrial maintenance and protection.

Spectroscopic Analysis : The study by Mahadevan et al. (2011) conducted vibrational spectroscopy analysis on 3-Bromo phenol, a compound closely related to 3-Bromo-2-(trifluoromethyl)phenol. This analysis is essential for understanding the compound's physical properties and behavior.

Complex Chemistry with Group 13 Metals : Liu et al. (1992) explored the complex chemistry involving derivatives of 3-Bromo-2-(trifluoromethyl)phenol with group 13 metals. This research has implications in coordination chemistry and potential catalyst development.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mécanisme D'action

- The compound may form resonance-stabilized carbocations, which could influence its interactions with biological targets .

Mode of Action

Pharmacokinetics

Action Environment

Propriétés

IUPAC Name |

3-bromo-2-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNXFUUIDHXHMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857434 |

Source

|

| Record name | 3-Bromo-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(trifluoromethyl)phenol | |

CAS RN |

1214352-26-7 |

Source

|

| Record name | 3-Bromo-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)

![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)